“CRTh2 antagonist 2” is a selective and potent antagonist for the Chemoattractant receptor-homologous molecule expressed on T H 2 cells (CRTH2), with an IC50 of ≤10 nM . CRTH2 is a receptor for prostaglandin D2 (PGD2) and is expressed on various cell types including eosinophils, mast cells, and basophils . CRTH2 and PGD2 are involved in allergic inflammation and eosinophil activation .
The development of different synthetic routes to “CRTh2 antagonist 2” has been reported . The initial aziridine opening/cyclodehydration strategy was directly amenable to the first GMP deliveries of “CRTh2 antagonist 2”, streamlining the transition from milligram to kilogram-scale production . A more scalable and cost-effective manufacturing route to “CRTh2 antagonist 2” was later engineered .
The crystal structures of human CRTH2 with two antagonists reveal a semi-occluded pocket covered by a well-structured amino terminus and different binding modes of chemically diverse CRTH2 antagonists .
CRTH2 binds to prostaglandin D2 . This binding is involved in allergic inflammation and eosinophil activation .
The physical and chemical properties of “CRTh2 antagonist 2” include its molecular formula (C26H23ClN4O3) and molecular weight (474.94) .
CRTh2 antagonist 2, also referred to as a specific compound targeting the chemoattractant receptor-homologous molecule expressed on T helper 2 cells, is part of a broader class of pharmacological agents that inhibit the activity of this receptor. The CRTh2 receptor plays a significant role in mediating inflammatory responses, particularly in allergic reactions and conditions such as asthma, chronic obstructive pulmonary disease, and atopic dermatitis. The antagonism of this receptor is considered a promising therapeutic strategy due to its involvement in the recruitment and activation of immune cells associated with type 2 inflammation.
CRTh2 antagonist 2 is classified under the category of small molecule drugs specifically designed to block the CRTh2 receptor. This receptor is a G-protein-coupled receptor that interacts primarily with prostaglandin D2, a lipid mediator involved in allergic responses. The development of CRTh2 antagonists has gained traction due to their potential in treating various allergic and inflammatory diseases by modulating immune responses.
The synthesis of CRTh2 antagonist 2 involves several methodologies aimed at optimizing potency and selectivity for the CRTh2 receptor. Various synthetic routes have been explored, including:
The molecular structure of CRTh2 antagonist 2 typically features a core structure that allows for effective interaction with the CRTh2 receptor. While specific structural data for CRTh2 antagonist 2 may not be universally available, compounds in this class often include:
Quantitative structure-activity relationship (QSAR) models have been developed to predict how changes in molecular structure affect biological activity, indicating that steric and electronic properties are crucial for efficacy .
The chemical reactions involved in synthesizing CRTh2 antagonist 2 can include:
CRTh2 antagonist 2 functions by binding to the CRTh2 receptor, inhibiting its activation by prostaglandin D2. This blockade prevents downstream signaling pathways that would otherwise promote:
Data from pharmacological studies indicate that effective antagonism can significantly reduce airway inflammation in asthma models, supporting its therapeutic potential .
The physical and chemical properties of CRTh2 antagonist 2 can vary based on its specific molecular structure but generally include:
Analyses often include spectral methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for structural confirmation.
CRTh2 antagonist 2 has significant applications in scientific research and therapeutic development:
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3